
tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate
説明
Tert-butyl 3-(6-methoxypyridin-3-yl)propanoate is a chemical compound with the CAS Number: 1956331-27-3 . It has a molecular weight of 237.3 and its IUPAC name is tert-butyl 3-(6-methoxypyridin-3-yl)propanoate . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for tert-butyl 3-(6-methoxypyridin-3-yl)propanoate is 1S/C13H19NO3/c1-13(2,3)17-12(15)8-6-10-5-7-11(16-4)14-9-10/h5,7,9H,6,8H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Tert-butyl 3-(6-methoxypyridin-3-yl)propanoate is a liquid at room temperature . It has a molecular weight of 237.3 .科学的研究の応用
Solar Cell Enhancements : A study highlighted the role of tert-butylpyridine derivatives in improving the performance of dye-sensitized TiO2 solar cells. The addition of 4-tert-butylpyridine to redox electrolytes led to a significant increase in the open-circuit potential, attributed to a shift in the TiO2 band edge and an increase in electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).
Food Chemistry : Tert-butylhydroquinone, a related compound, is used as a synthetic phenolic antioxidant in food. Its quantification in dry foods was investigated, highlighting its regulated use in various food products (Perrin & Meyer, 2002).
Medical Diagnostics : In medical diagnostics, the tert-butyldimethylsilyl derivatives of certain compounds have been used for the profiling of catecholamine metabolites in urine. This is crucial for diagnosing and monitoring patients with functional tumors and certain metabolic disorders (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Antioxidant Research : The antioxidant activities of various tert-butylphenol and catechol derivatives, including their hydrogen-atom donating activities, have been studied. This research is important for understanding the chemical behavior of antioxidants in different environments (Barclay, Edwards, & Vinqvist, 1999).
Biosynthesis : The compound has been used in biosynthesis studies. For example, the whole-cell biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of certain statins, was enhanced by using organic solvents in the reaction system (Liu et al., 2018).
Chemical Synthesis : In chemical synthesis, tert-butyl 3,3-diarylpropanoates, derived from tert-butyl esters, have been prepared using a rhodium-catalyzed conjugate addition process. This method is useful for creating enantioenriched compounds, which are important in various chemical syntheses (Paquin, Stephenson, Defieber, & Carreira, 2005).
Pharmaceutical Research : Tert-butyl ester derivatives have been studied for their potential as pharmaceutical compounds. For instance, a study identified a potent and selective antagonist of a specific receptor, indicating its potential application in treating osteoporosis (Hutchinson et al., 2003).
Material Science : Tert-butyl derivatives have also been used in material science, such as in the synthesis of branched acrylic copolymers through a process known as RAFT (reversible addition fragmentation chain transfer) polymerization. This technique is significant in the field of polymer chemistry for creating materials with specific properties (Vo, Rosselgong, Armes, & Billingham, 2007).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-(6-methoxypyridin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)8-6-10-5-7-11(16-4)14-9-10/h5,7,9H,6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAQDFRYXBSRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CN=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735426.png)
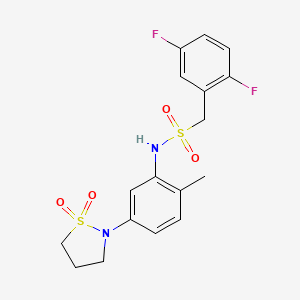

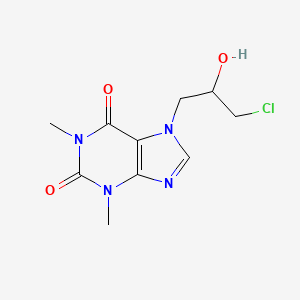
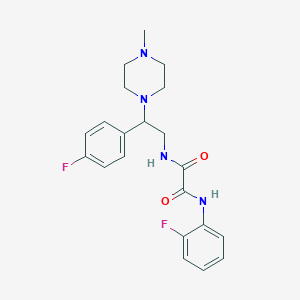
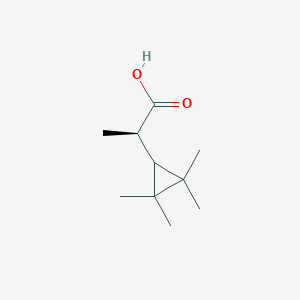
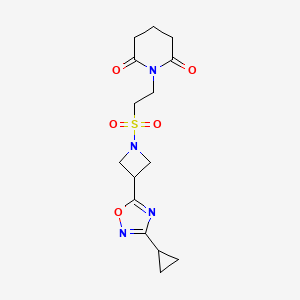
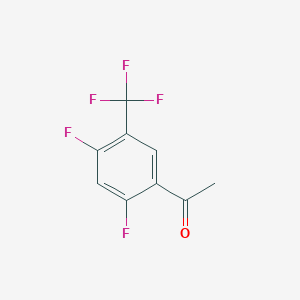
![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)
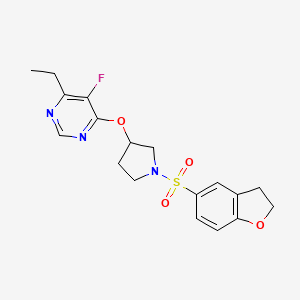
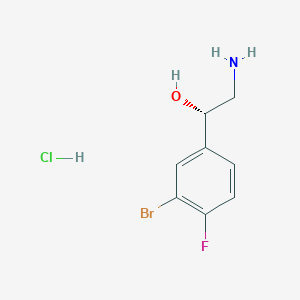
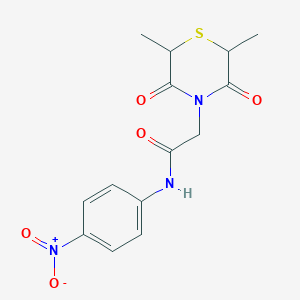
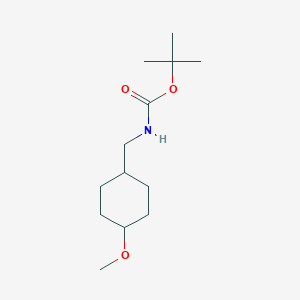
![Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate](/img/structure/B2735449.png)